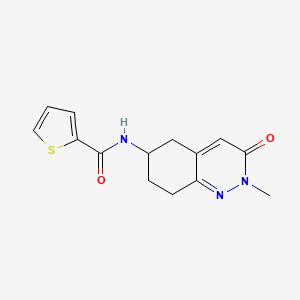

N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

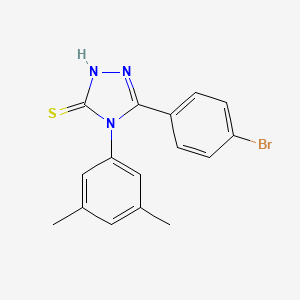

“N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)thiophene-2-carboxamide” is a complex organic compound. It contains a hexahydrocinnolinyl group, a thiophene group, and a carboxamide group . These groups are common in many biologically active compounds and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its various functional groups. It would likely have a complex three-dimensional structure due to the presence of the hexahydrocinnolinyl group .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups often undergo reactions such as nucleophilic substitutions, additions, and eliminations .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique

Antimicrobial Applications

Research has shown that compounds structurally related to "N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)thiophene-2-carboxamide" possess potential antimicrobial properties. For instance, a study on a series of carboxamides with antibacterial and antifungal activities highlighted the significance of thiophene derivatives in developing new antimicrobial agents. These compounds were effective against a range of bacteria and fungi, suggesting that the compound of interest may also have valuable antimicrobial applications (Desai, Dodiya, & Shihora, 2011).

Antinociceptive Activity

Another area of application is in the study of antinociceptive properties. A specific study synthesized N-substituted derivatives that were evaluated for their antinociceptive activity. This research implies that structurally similar compounds could be investigated for their potential to alleviate pain, contributing to the development of new pain management solutions (Shipilovskikh, Vaganov, Makhmudov, & Rubtsov, 2020).

Cancer Research and Chemoresistance

Further research into compounds structurally akin to "this compound" reveals their potential application in overcoming cancer chemoresistance. A study identified derivatives that inhibit angiogenesis and P-glycoprotein efflux pump activity, crucial mechanisms in cancer treatment resistance. This suggests that the compound of interest could be of value in cancer research, particularly in the development of treatments to overcome drug resistance (Mudududdla et al., 2015).

Synthetic Chemistry and Material Science

In synthetic chemistry and material science, thiophene derivatives have been explored for their utility in various applications. For example, a study on the synthesis and reactivity of thiophene compounds provides insights into their potential use in creating new materials with specific electronic or optical properties, which could be relevant for the compound of interest as well (Aleksandrov, Zablotskii, & El’chaninov, 2020).

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit ezh2 , a key component in cancer aggressiveness, metastasis, and poor prognosis .

Mode of Action

It’s known that steric hindrance plays a significant role in the activity of similar compounds for ezh2 .

Biochemical Pathways

Compounds with similar structures have been found to decrease global h3k27me3 in certain lymphoma cells in a concentration- and time-dependent manner , suggesting that they may affect histone methylation pathways.

Pharmacokinetics

The compound is a solid at room temperature , which could influence its absorption and distribution.

Result of Action

Similar compounds have been found to have low nanomolar to sub-nanomolar potency for ezh2 , suggesting that they may have a strong inhibitory effect on this enzyme.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound’s storage temperature is recommended to be 2-8°C in a dry environment , suggesting that temperature and humidity could affect its stability.

Orientations Futures

Analyse Biochimique

Biochemical Properties

N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)thiophene-2-carboxamide has been found to interact with various enzymes and proteins. For instance, it has been reported that whole cells of Rhodotorula glutinis reduced this compound at 30 g/l to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide . The nature of these interactions is complex and involves various biochemical reactions .

Cellular Effects

It has been suggested that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that it exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2S/c1-17-13(18)8-9-7-10(4-5-11(9)16-17)15-14(19)12-3-2-6-20-12/h2-3,6,8,10H,4-5,7H2,1H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFHZGIOAKDOOHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C2CC(CCC2=N1)NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-ethylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B2892416.png)

![5-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2892417.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2892418.png)

![N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]adamantane-1-carboxamide](/img/structure/B2892426.png)

![3-(4-bromophenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2892427.png)

![6-Bromo-8-chloroimidazo[1,2-a]pyrazine;hydrobromide](/img/structure/B2892428.png)

![N-[(1-Phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]but-2-ynamide](/img/structure/B2892429.png)

![(3beta)-[6-[[(2S)-2-amino-(5alpha)-[(aminoiminomethyl)amino]-1-oxopentyl]amino]hexanoate],cholestan-3-ol,bis(2,2,2-trifluoroacetate)](/img/structure/B2892435.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2892437.png)